molecular formula C12H17BrN2O B1288002 N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide CAS No. 245765-92-8

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide

Cat. No. B1288002
M. Wt: 285.18 g/mol
InChI Key: MKBZSCNCWLNWFH-UHFFFAOYSA-N
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Description

The compound "N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide" is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as pyridine derivatives and benzamides are frequently studied for their chemical and pharmacological properties .

Synthesis Analysis

The synthesis of related compounds typically involves catalytic reactions, as seen in the preparation of 2,4-substituted [1,8]naphthyridines from pyridinyl-amino propynones using Pd-catalyzed carbonylative coupling . Similarly, the synthesis of benzamide derivatives is achieved through reactions involving ortho-toluylchloride and amino-picoline . These methods suggest that the synthesis of "N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide" could potentially involve halogenation, amidation, and catalytic steps to introduce the appropriate functional groups onto the pyridine ring.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the structure of a related 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using this method . The molecular structure is often stabilized by intramolecular interactions such as hydrogen bonds, as well as π-interactions, which are also significant in the stabilization of the crystal packing of antipyrine derivatives .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be inferred from the reactions they undergo. For example, the domino conjugate addition/annulation reaction used to synthesize naphthyridines from pyridinyl-amino propynones indicates the potential for nucleophilic addition reactions at the pyridine ring . The introduction of substituents such as bromine atoms and methylamino groups can also influence the reactivity and binding affinity of these compounds, as seen in the structure-affinity relationships of pyridine-3-carboxamides .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points and vibrational frequencies, can be determined through techniques like FTIR and NMR spectroscopy. For example, the melting point range and vibrational frequencies for specific functional groups were identified for a methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research has led to the development of novel compounds and methodologies in medicinal chemistry. For instance, compounds with the 5-bromo-3-methylpyridin-2-yl moiety have been synthesized and investigated for their potential antipsychotic properties, highlighting their significance in the development of new therapeutic agents. These compounds demonstrate potent inhibitory effects on certain receptors, indicating their potential in drug discovery and development for neurological conditions (Högberg et al., 1990).

Chemical Synthesis

Efficient synthetic routes for related pyridine and pyrimidine derivatives have been established, showcasing the versatility of these cores in chemical synthesis. These methodologies enable the synthesis of complex molecules with potential applications in various fields, including pharmaceuticals and materials science. For example, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key intermediate in the production of dopamine D2 and D3 receptor antagonists, underscores the importance of these methods in facilitating drug development (Hirokawa et al., 2000).

Radiolabeling and Imaging

In the context of imaging, the synthesis of radiolabeled compounds using the pyridinyl moiety has been explored. These studies aim to develop new positron emission tomography (PET) agents for imaging specific enzymes or receptors in vivo, contributing to advances in diagnostic imaging and the understanding of disease mechanisms. The synthesis and evaluation of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation exemplify this application (Wang et al., 2018).

Material Science

The synthesis of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, as described in the literature, reveals the potential of these compounds in the development of metal-complexing molecular rods. These findings have implications for material science, particularly in the design and synthesis of novel materials with specific electronic or optical properties (Schwab et al., 2002).

properties

IUPAC Name

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-8-6-9(13)7-14-10(8)15(5)11(16)12(2,3)4/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBZSCNCWLNWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592852
Record name N-(5-Bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide

CAS RN

245765-92-8
Record name N-(5-Bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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